Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione
Brand Name: Vulcanchem
CAS No.: 90609-00-0
VCID: VC17133547
InChI: InChI=1S/C9H15NO3/c1-4-9(5-2)6-13-8(12)10(3)7(9)11/h4-6H2,1-3H3
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione

CAS No.: 90609-00-0

Cat. No.: VC17133547

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione - 90609-00-0

Specification

CAS No. 90609-00-0
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name 5,5-diethyl-3-methyl-1,3-oxazinane-2,4-dione
Standard InChI InChI=1S/C9H15NO3/c1-4-9(5-2)6-13-8(12)10(3)7(9)11/h4-6H2,1-3H3
Standard InChI Key JTMYNVXDMZPYFG-UHFFFAOYSA-N
Canonical SMILES CCC1(COC(=O)N(C1=O)C)CC

Introduction

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic organic compound belonging to the oxazine family. It features a unique structure with two ethyl groups and one methyl group attached to the oxazine ring, which significantly influences its chemical properties and potential applications. The molecular formula of this compound is C9H15NO3, and its molecular weight is approximately 185.22 g/mol, as reported by PubChem and other sources .

Synthesis Methods

The synthesis of dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione can be achieved through various chemical reactions. The choice of amine and reaction conditions, such as temperature and solvent, are crucial for determining the efficiency of the synthesis. Using weakly basic amines can enhance reaction rates compared to strongly basic ones.

Potential Applications

This compound has potential applications in several scientific fields, including materials science and medicinal chemistry. Its unique structure and functional properties make it an interesting candidate for further research in these areas.

Comparison with Similar Compounds

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione shares structural similarities with other heterocyclic compounds but exhibits distinct chemical behavior due to its specific arrangement of substituents.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
Dihydro-5-methyl-2H-pyran-2-onePyran ringDifferent reactivity due to ring strain
4-MethylthiazoleThiazole ringKnown for antimicrobial properties
1,3-OxazolidineSimilar oxazine structureUsed in asymmetric synthesis
2-AcetylpyridinePyridine ringExhibits notable biological activity

Research Findings and Future Directions

Interaction studies involving dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione are essential for understanding its behavior in biological systems. Further research should focus on exploring its reactivity patterns and potential applications in synthetic chemistry and medicinal fields.

Given the compound's unique structure and potential applications, continued investigation into its synthesis methods, chemical properties, and biological interactions will be crucial for unlocking its full potential in various scientific disciplines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator